molecular formula C23H29N5O3S B11616792 N-tert-butyl-3-[(2E)-2-[4-(dimethylamino)benzylidene]-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]propanamide

N-tert-butyl-3-[(2E)-2-[4-(dimethylamino)benzylidene]-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]propanamide

Cat. No.: B11616792
M. Wt: 455.6 g/mol
InChI Key: KZSIHYJDOKCODA-LFVJCYFKSA-N
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Description

N-tert-butyl-3-[(2E)-2-[4-(dimethylamino)benzylidene]-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]propanamide is a complex organic compound with a unique structure. Let’s break down its features and explore its significance.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound involves several steps. One common approach is the condensation of tert-butylamine with 2-(dimethylamino)benzaldehyde, followed by hydrazinolysis to form the hydrazine derivative. The final step includes the reaction with 1,1-dioxide-1,2-benzothiazole. Detailed reaction conditions and mechanisms are essential for optimizing the yield and purity of the product.

Industrial Production Methods: While research laboratories often use custom synthetic routes, industrial production methods focus on scalability and cost-effectiveness. Large-scale synthesis typically employs continuous-flow processes or batch reactions. Optimization of these methods ensures efficient production for various applications.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical transformations:

    Oxidation: Oxidative processes may modify the benzothiazole moiety.

    Reduction: Reduction reactions could alter the hydrazine group.

    Substitution: Substituents on the benzene ring may be replaced.

    Hydrolysis: Hydrolytic cleavage of amide bonds is possible.

Common Reagents and Conditions: Reagents like oxidants (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and Lewis acids (e.g., aluminum chloride) play crucial roles. Reaction conditions, such as temperature, solvent, and pH, impact the outcome.

Major Products: The specific products depend on reaction conditions and substituents. Isolation and characterization are essential to identify intermediates and final products.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Building blocks for more complex molecules.

    Medicinal Chemistry: Potential drug candidates due to unique structure.

    Materials Science: Functional materials based on benzothiazole derivatives.

Biology and Medicine:

    Biological Probes: Used to study cellular processes.

    Drug Development: Investigated for anticancer, antimicrobial, or anti-inflammatory properties.

    Enzyme Inhibition: May target specific enzymes.

Industry:

    Dyes and Pigments: Benzothiazole derivatives contribute to colorants.

    Photovoltaics: Used in solar cell materials.

    Lubricants and Polymers: Enhance performance.

Mechanism of Action

The compound’s effects likely involve interactions with specific molecular targets or pathways. Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

While I don’t have specific data on similar compounds, exploring related structures (e.g., other benzothiazole derivatives) can highlight its uniqueness.

Properties

Molecular Formula

C23H29N5O3S

Molecular Weight

455.6 g/mol

IUPAC Name

N-tert-butyl-3-[[(E)-[4-(dimethylamino)phenyl]methylideneamino]-(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propanamide

InChI

InChI=1S/C23H29N5O3S/c1-23(2,3)25-21(29)14-15-28(24-16-17-10-12-18(13-11-17)27(4)5)22-19-8-6-7-9-20(19)32(30,31)26-22/h6-13,16H,14-15H2,1-5H3,(H,25,29)/b24-16+

InChI Key

KZSIHYJDOKCODA-LFVJCYFKSA-N

Isomeric SMILES

CC(C)(C)NC(=O)CCN(C1=NS(=O)(=O)C2=CC=CC=C21)/N=C/C3=CC=C(C=C3)N(C)C

Canonical SMILES

CC(C)(C)NC(=O)CCN(C1=NS(=O)(=O)C2=CC=CC=C21)N=CC3=CC=C(C=C3)N(C)C

Origin of Product

United States

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